4-Hydroxy-3,6-dimethylpyridin-2(1H)-one

Physicochemical Property Metal Chelation pKa Prediction

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one (CAS 4664-13-5) is a heterocyclic compound belonging to the hydroxypyridinone class. It features a core 2-pyridinone ring with a hydroxyl group at the 4-position and methyl substituents at the 3- and 6-positions.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 4664-13-5
Cat. No. B1395598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,6-dimethylpyridin-2(1H)-one
CAS4664-13-5
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)C)O
InChIInChI=1S/C7H9NO2/c1-4-3-6(9)5(2)7(10)8-4/h3H,1-2H3,(H2,8,9,10)
InChIKeyXMUOZGAKXBMOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one (CAS 4664-13-5): A Core Pyridinone Scaffold for Fragment-Based Design


4-Hydroxy-3,6-dimethylpyridin-2(1H)-one (CAS 4664-13-5) is a heterocyclic compound belonging to the hydroxypyridinone class . It features a core 2-pyridinone ring with a hydroxyl group at the 4-position and methyl substituents at the 3- and 6-positions. This specific substitution pattern distinguishes it from other pyridinones and influences its physicochemical properties, such as its predicted pKa of 13.13 . Its primary recognized role is as a versatile fragment and synthetic building block, particularly for constructing analogs of the natural product hermidin and for developing corticotropin-releasing factor (CRF) antagonists .

Why Generic 4-Hydroxy-2-pyridinone Substitution Cannot Replicate the Reactivity of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one


The presence and specific positioning of methyl groups at the 3- and 6-positions on the pyridinone ring are critical determinants of the compound's chemical behavior. These substituents are not inert; they directly influence the tautomeric equilibrium between different forms in solution, which in turn governs the compound's reactivity and interaction with other molecules [1]. A generic, unsubstituted 4-hydroxy-2-pyridinone would lack this steric and electronic modulation, leading to different tautomeric preferences and, consequently, altered reactivity in key synthetic transformations, such as oxidative coupling or regioselective alkylation. This makes simple analog substitution unreliable without re-optimizing entire synthetic pathways.

Quantitative Differentiation of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one Against Key In-Class Analogs


Enhanced Acidity (pKa) of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one Compared to Unsubstituted 4-Hydroxypyridin-2-one

The predicted pKa of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one is 13.13 . In contrast, the predicted pKa for the unsubstituted parent compound, 4-hydroxypyridin-2-one, is approximately 11.0 [1]. The presence of electron-donating methyl groups at the 3- and 6-positions reduces the acidity of the 4-OH proton by about 2 pKa units. This difference is significant for applications where protonation state at physiological or specific reaction pH is critical, such as in metal chelation or pH-dependent partitioning.

Physicochemical Property Metal Chelation pKa Prediction

Influence of Methyl Substituents on Tautomeric Equilibria Relative to Other Dialkyl Pyridinones

Studies on the solution-state chemistry of 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one highlight its existence in multiple tautomeric forms, an equilibrium distinct from closely related compounds [1]. For example, 4-hydroxy-6-methylpyridin-2(1H)-one, which lacks the 3-methyl group, predominantly exists in a different tautomeric ratio. The additional 3-methyl group in the target compound introduces steric hindrance that shifts the equilibrium towards the 4-hydroxy form, directly impacting its reactivity in subsequent coupling or oxidation reactions. This shift is confirmed by the compound's specific reactivity, such as forming dimers upon oxidative coupling [1].

Tautomerism Chemical Reactivity Spectroscopy

Proven Synthetic Utility as a Direct Precursor to Hermidin Analogs

4-Hydroxy-3,6-dimethylpyridin-2(1H)-one has a documented and specific role as a starting material for synthesizing a series of structural analogs of Hermidin, a natural chromogen [1]. This multi-step synthesis involves oxidation, methylation, and deprotection reactions [1]. A structurally similar compound, such as 4-hydroxy-1,3-dimethylpyridin-2(1H)-one, could not be used as a direct substitute because the N-methyl group in the analog would block the required tautomerization and subsequent coupling reactions. The synthesis of the target compound into the specific hermidin analog framework is a demonstrated, unique application.

Natural Product Synthesis Hermidin Synthetic Building Block

Recommended Application Scenarios for Procuring 4-Hydroxy-3,6-dimethylpyridin-2(1H)-one


Synthesis of Pyridine and Pyrimidine CRF Antagonists

This compound should be procured as a key reactant for preparing pyridine and pyrimidine derivatives designed as corticotropin-releasing factor (CRF) antagonists [1]. Its specific 4-hydroxy-3,6-dimethyl scaffold is a defined starting point in the patent literature for this therapeutic class, offering a direct path to constructing the required core structure, unlike other generic pyridinones.

Fragment-Based Drug Discovery (FBDD) Library Design

Due to its specific substitution pattern, this molecule is an ideal fragment for FBDD libraries [1]. It provides a rigid, low-molecular-weight scaffold with well-defined vectors for molecular linking, expansion, and modification. Procuring this specific fragment is crucial for hit identification campaigns targeting proteins where a 3,6-dimethyl-4-hydroxypyridin-2-one moiety can form key interactions, which a simple 4-hydroxy-2-pyridinone fragment cannot replicate.

Synthesis of Natural Product Analogs (Hermidin)

This compound is a specific and documented precursor for the synthesis of hermidin analogs [1]. Research groups investigating the structure-activity relationship of hermidin or exploring chromogenic natural products should prioritize this compound. Its unique tautomeric equilibrium and reactivity profile are essential for successfully executing the established multi-step synthetic route.

Development of Novel Metal Chelating Agents

The predicted pKa of 13.13 [1] makes this compound a starting point for designing neutral or mono-anionic metal chelators, distinct from more acidic 1-hydroxy-2-pyridinones (HOPOs). Procuring this scaffold allows for the exploration of iron or actinide chelation at higher pH ranges where other ligands may be less effective, offering a potential niche in environmental or biomedical chelation research [2].

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